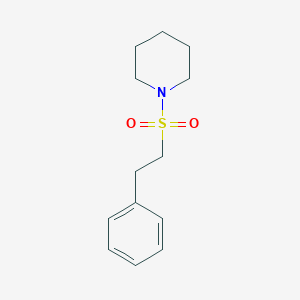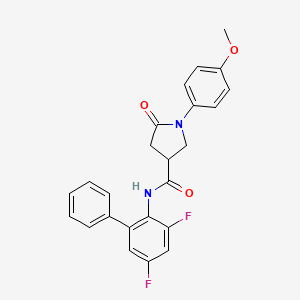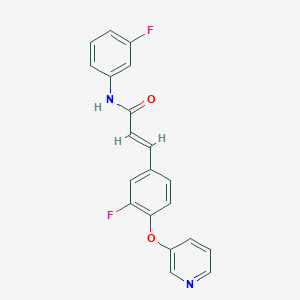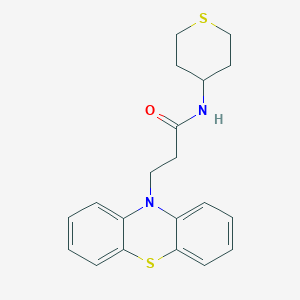
Phenethyl piperidino sulfone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenethyl piperidino sulfone, also known as PPS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PPS has been studied for its ability to modulate the immune system, reduce inflammation, and promote tissue regeneration. In
科学研究应用
Phenethyl piperidino sulfone has been studied for its potential therapeutic applications in various fields of medicine. In dermatology, Phenethyl piperidino sulfone has shown promise in promoting wound healing and reducing scar formation. In orthopedics, Phenethyl piperidino sulfone has been studied for its ability to promote bone regeneration and reduce inflammation in joint tissues. In addition, Phenethyl piperidino sulfone has been investigated for its potential use in treating autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
作用机制
The mechanism of action of Phenethyl piperidino sulfone is not fully understood, but it is believed to involve the modulation of the immune system and the reduction of inflammation. Phenethyl piperidino sulfone has been shown to inhibit the activation of immune cells, such as T cells and macrophages, and reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Phenethyl piperidino sulfone has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that Phenethyl piperidino sulfone can promote the proliferation of various cell types, including fibroblasts and osteoblasts. Phenethyl piperidino sulfone has also been shown to increase the expression of growth factors, such as transforming growth factor-beta (TGF-β) and bone morphogenetic protein-2 (BMP-2). In addition, Phenethyl piperidino sulfone has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes.
实验室实验的优点和局限性
One advantage of using Phenethyl piperidino sulfone in lab experiments is its potential to promote tissue regeneration and reduce inflammation. Phenethyl piperidino sulfone has been shown to have low toxicity and is generally well-tolerated in animal models. However, one limitation of using Phenethyl piperidino sulfone in lab experiments is its relatively high cost compared to other compounds.
未来方向
There are several future directions for the study of Phenethyl piperidino sulfone. One area of research is the development of Phenethyl piperidino sulfone-based therapies for autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Another area of research is the optimization of Phenethyl piperidino sulfone synthesis methods to reduce costs and increase yields. Additionally, further studies are needed to fully understand the mechanism of action of Phenethyl piperidino sulfone and its potential applications in tissue engineering and regenerative medicine.
Conclusion:
Phenethyl piperidino sulfone is a promising compound with potential therapeutic applications in various fields of medicine. Its ability to modulate the immune system, reduce inflammation, and promote tissue regeneration make it an attractive candidate for further study. While there are still many unanswered questions regarding the mechanism of action and potential applications of Phenethyl piperidino sulfone, ongoing research is likely to shed light on its full potential.
合成方法
Phenethyl piperidino sulfone can be synthesized through a multistep process involving the reaction of various chemical compounds. One common method involves the reaction of piperidine with phenethyl bromide to form a piperidine-phenethyl intermediate. This intermediate is then reacted with sodium sulfite to form Phenethyl piperidino sulfone.
属性
IUPAC Name |
1-(2-phenylethylsulfonyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c15-17(16,14-10-5-2-6-11-14)12-9-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHZFVHBNKNUGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[[2-(Methoxymethyl)-5-phenylthieno[2,3-d]pyrimidin-4-yl]amino]methyl]phenol](/img/structure/B7552086.png)


![N-[2-(3-fluorophenyl)-2-morpholin-4-ylethyl]-2-(N-methylanilino)benzamide](/img/structure/B7552106.png)
![N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]thiadiazole-5-carboxamide](/img/structure/B7552116.png)
![2-methyl-N-[1-[3-methyl-2-(2-oxopyrrolidin-1-yl)butanoyl]piperidin-4-yl]benzamide](/img/structure/B7552130.png)
![(E)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)-N-[2-(2-methylphenoxy)ethyl]prop-2-enamide](/img/structure/B7552134.png)
![6-[2-(4-ethoxyphenyl)pyrrolidin-1-yl]sulfonyl-7-fluoro-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7552141.png)
![2-[2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]-1-(3-methylmorpholin-4-yl)ethanone](/img/structure/B7552144.png)


![2-Chloro-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B7552157.png)
![5-(azepan-1-ylsulfonyl)-2-methoxy-N-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]benzamide](/img/structure/B7552171.png)
![2-anilino-N-[2-(cyclopentanecarbonylamino)ethyl]benzamide](/img/structure/B7552178.png)